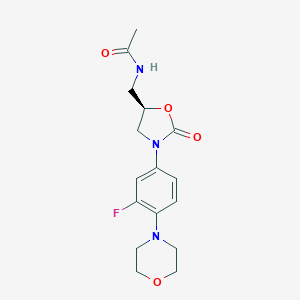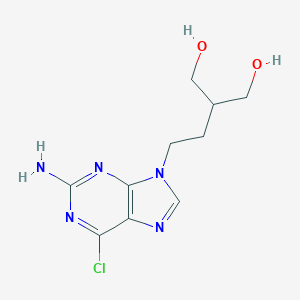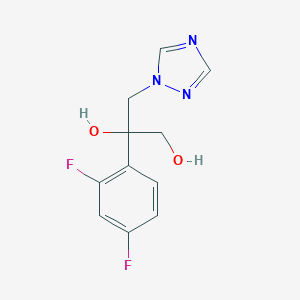
Ofloxacin Q acid, (R)-
概要
説明
“Ofloxacin Q acid, ®-” is a compound related to Ofloxacin, a fluoroquinolone antibiotic . It is used in the synthesis of Ofloxacin . Ofloxacin is used to treat bacterial infections of the skin, lungs, prostate, or urinary tract. It is also used to treat pelvic inflammatory disease and Chlamydia and/or gonorrhea .
Synthesis Analysis
The synthesis of ®-Ofloxacin involves a chiral Brønsted acid-catalyzed transfer hydrogenation, where the hydride source is the dihydropyridine C . These reactions give excellent enantiofacial discrimination with low catalyst loadings under mild conditions .
Molecular Structure Analysis
The molecular structure of Ofloxacin involves a quinolone core with a fluorine atom at the 9-position and a piperazinyl group at the 7-position. This structure is crucial for its antibacterial activity.
Chemical Reactions Analysis
Ofloxacin Q acid undergoes various chemical reactions, including interactions with metals to form complexes . These complexes often show unique properties and can influence Ofloxacin’s activity .
Physical And Chemical Properties Analysis
Ofloxacin Q acid has a molecular formula of C13H9F2NO4, an average mass of 281.212 Da, and a monoisotopic mass of 281.049957 Da . It has a density of 1.6±0.1 g/cm3, a boiling point of 459.2±45.0 °C at 760 mmHg, and a flash point of 231.5±28.7 °C .
科学的研究の応用
Antibiotic Delivery Systems
Engineered nanostructured materials have been used for the delivery of Ofloxacin . The synthetic, broad-spectrum antibiotic ofloxacin has been combined with different types of silver, mesoporous silica-based, and Pluronic/silica-based nanoparticles. These engineered combinations have shown promising antibacterial properties against S. aureus and E. coli .
Raman Spectroscopy
Raman spectroscopy can quickly and accurately measure the concentration of ofloxacin in solution . This method has advantages of accuracy and rapidity over traditional detection methods. It can be used to model and predict the Raman spectral data of different concentrations of ofloxacin in solution .
Synthesis of ®-Ofloxacin
®-ofloxacin, the first step in the synthesis of ®-ofloxacin, involves a chiral Brønsted acid-catalyzed transfer hydrogenation . The hydride source in this process is the dihydropyridine .
Analytical Assay Method Validation
The assay testing is a very important tool to characterize the performance and activity of a pharmaceutical product . An analytical assay method for levofloxacin 250 mg tablet by HPLC using C8 reversed-phase column has been validated .
Biomedical Analysis
A simple, specific, and fast HPLC method with fluorescence detection for the assay of levofloxacin level in human plasma has been developed . This method may be applied to biomedical analysis due to its short time of analysis .
Impurities Test for Levofloxacin
The Thermo Scientific Dionex UltiMate 3000 LC system is applied for the analysis of levofloxacin and its impurities . The separation was performed on a Thermo Scientific Acclaim 120 C18 HPLC column using the method described in the USP 38 monograph .
作用機序
Target of Action
Ofloxacin Q acid, ®-, also known as Levofloxacin Impurity 8, primarily targets bacterial DNA gyrase and topoisomerase IV . These enzymes are crucial for bacterial DNA replication, transcription, repair, and recombination .
Mode of Action
Levofloxacin Impurity 8 acts by inhibiting the supercoiling activity of bacterial DNA gyrase and topoisomerase IV . This inhibition prevents the excessive supercoiling of DNA during replication or transcription, thereby halting DNA replication .
Biochemical Pathways
The inhibition of DNA gyrase and topoisomerase IV disrupts the normal cell division process, leading to the death of the bacteria . This makes Ofloxacin Q acid, ®- an effective antibacterial agent.
Pharmacokinetics
The pharmacokinetics of Ofloxacin Q acid, ®- is characterized by almost complete bioavailability (95 to 100%), with peak serum concentrations in the range of 2 to 3 mg/L after a 400mg oral dose . The plasma elimination half-life ranges from 6 to 8 hours in individuals with normal renal function . Approximately 80% of Ofloxacin Q acid, ®- is eliminated as unchanged drug in the urine through glomerular filtration and tubular secretion .
Levofloxacin Impurity 8, on the other hand, is described by a linear 2-compartment open model with first-order elimination . Plasma concentrations in healthy volunteers reach a mean peak drug plasma concentration of approximately 2.8 and 5.2 mg/L within 1 to 2 hours after oral administration of levofloxacin 250 and 500mg tablets, respectively .
Result of Action
The result of the action of Ofloxacin Q acid, ®- is the inhibition of bacterial growth and proliferation. By inhibiting the function of DNA gyrase and topoisomerase IV, it disrupts the normal cell division process, leading to the death of the bacteria .
Action Environment
Environmental factors can influence the action, efficacy, and stability of Ofloxacin Q acid, ®-. For instance, the presence of certain ions in water can significantly affect the degradation and removal of Ofloxacin from the environment . Additionally, the presence of specific carbon sources can increase the biomass of the microbial community under Ofloxacin stress, thereby enhancing the biodegradation of Ofloxacin .
Safety and Hazards
Taking Ofloxacin may cause changes in sensation and nerve damage that may not go away even after you stop taking Ofloxacin . This damage may occur soon after you begin taking Ofloxacin . It can cause serious side effects, including tendon problems, side effects on your nerves (which may cause permanent nerve damage), serious mood or behavior changes (after just one dose), or low blood sugar (which can lead to coma) .
将来の方向性
Ofloxacin is a broad-spectrum antibiotic that is active against both Gram-positive and Gram-negative bacteria . Research has focused on understanding its resistance mechanisms, particularly mutations in DNA gyrase subunits that reduce sensitivity to this antibiotic . Given its frequent contamination, the need for new electrochemical sensors to quickly and efficiently detect OFL in aquatic environments has attracted increasing attention .
特性
IUPAC Name |
(2R)-6,7-difluoro-2-methyl-10-oxo-4-oxa-1-azatricyclo[7.3.1.05,13]trideca-5(13),6,8,11-tetraene-11-carboxylic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H9F2NO4/c1-5-4-20-12-9(15)8(14)2-6-10(12)16(5)3-7(11(6)17)13(18)19/h2-3,5H,4H2,1H3,(H,18,19)/t5-/m1/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NVKWWNNJFKZNJO-RXMQYKEDSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1COC2=C3N1C=C(C(=O)C3=CC(=C2F)F)C(=O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C[C@@H]1COC2=C3N1C=C(C(=O)C3=CC(=C2F)F)C(=O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H9F2NO4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
281.21 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
Ofloxacin Q acid, (R)- | |
CAS RN |
110548-07-7 | |
| Record name | Ofloxacin Q acid, (R)- | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0110548077 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | OFLOXACIN Q ACID, (R)- | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/54WED5A4S7 | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。





![N-[(2R)-3-[[3-Fluoro-4-(4-morpholinyl)phenyl]amino]-2-hydroxypropyl]acetamide](/img/structure/B193882.png)





![4,5,6,7-Tetrahydrothieno[3,2-c]pyridine hydrochloride](/img/structure/B193911.png)

![benzhydryl (6R,7R)-3-methylsulfonyloxy-8-oxo-7-[(2-phenylacetyl)amino]-5-thia-1-azabicyclo[4.2.0]oct-2-ene-2-carboxylate](/img/structure/B193919.png)


